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Compound of Interest

Compound Name: CS-526

Cat. No.: B1669647

Disclaimer: The development of CS-526 was discontinued after Phase | or Il trials due to
observations of transaminase elevation.[1] This document serves as a technical summary of
the publicly available preclinical data for scientific and research purposes.

Executive Summary

CS-526, also known as 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-
methylcyclopropyllmethyl}-1H-pyrrolo[2,3-d]pyridazine, is a novel, orally active potassium-
competitive acid blocker (P-CAB).[2] It acts as a reversible inhibitor of the gastric H+,K+-
ATPase (proton pump) by competing with potassium ions (K+), thereby suppressing gastric
acid secretion.[2][3] Preclinical studies demonstrated its potent antisecretory and antiulcer
effects.[2][3] However, its clinical development was halted due to safety concerns related to
liver enzyme elevation.[1]

Mechanism of Action

CS-526 exerts its pharmacological effect by targeting the final step of the gastric acid secretion
pathway in parietal cells. Unlike traditional proton pump inhibitors (PPIs), which require acid-
catalyzed activation and form covalent bonds, CS-526 binds reversibly and ionically to the
H+,K+-ATPase enzyme, competitively inhibiting the binding of K+ to the pump's luminal
surface.[2][3] This direct and competitive inhibition prevents the conformational change
necessary for the exchange of intracellular H+ for extracellular K+, thus halting proton
translocation into the gastric lumen.[2]
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Mechanism of Action of CS-526 on Gastric Parietal Cell
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Caption: Competitive inhibition of the H+,K+-ATPase by CS-526.

Preclinical Pharmacology Data

Quantitative data from preclinical evaluations of CS-526 demonstrate its potency in both in vitro
and in vivo models.

The inhibitory activity of CS-526 was assessed using isolated hog gastric H+,K+-ATPase.

Compound Target Assay Type IC50 (nM) Reference

Hog Gastric o
CS-526 Enzyme Activity 61 [2]
H+,K+-ATPase

The antisecretory and protective effects of CS-526 were evaluated in rat and dog models.
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. Administrat . ID50
Model Species . Endpoint Reference
ion (mgl/kg)
Pylorus- Gastric Acid
) Rat Intraduodenal ) 2.8 [2]
ligated Secretion
Pylorus- Gastric Acid
) Rat Oral ) 0.7 [2]
ligated Secretion
Esophageal
Reflux .p g
N Rat Intraduodenal  Lesion 54 [2]
Esophagitis ]
Prevention
Esophageal
Reflux .p J
. Rat Oral Lesion 1.9 [2]
Esophagitis ]
Prevention

In Heidenhain pouch dogs, intrapouch administration of CS-526 was also shown to inhibit
histamine-stimulated gastric acid secretion in a dose- and retention time-dependent manner.[2]
Furthermore, subchronic (14-day) administration in rats showed a potent antisecretory effect
without causing the significant rebound gastric hypersecretion or substantial elevation in serum
gastrin levels observed with the PPI lansoprazole.[4][5]

Experimental Protocols

The protocol to determine the IC50 value of CS-526 on proton pump activity is a foundational in
vitro experiment.

o Preparation of Vesicles: Gastric H+,K+-ATPase-rich vesicles are prepared from hog gastric
mucosa through a series of differential and density-gradient centrifugation steps.

¢ Assay Reaction: The prepared vesicles are incubated in a buffered solution containing ATP
(as the energy source) and various concentrations of the test compound (CS-526). The
reaction measures the K+-dependent ATPase activity.

e Quantification: The rate of ATP hydrolysis (typically by measuring the release of inorganic
phosphate) is quantified.
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+ Data Analysis: The concentration of CS-526 that inhibits 50% of the maximal enzyme activity
(IC50) is calculated by fitting the dose-response data to a sigmoid curve.

Workflow for In Vitro H+,K+-ATPase Inhibition Assay
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Caption: Key steps in the in vitro H+,K+-ATPase inhibition assay.

This model assesses the antisecretory effect of a compound in vivo.

* Animal Preparation: Male rats are fasted overnight with free access to water.
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o Compound Administration: CS-526 or vehicle is administered either orally (p.0.) or
intraduodenally (i.d.).

» Surgical Procedure: Under anesthesia, a midline laparotomy is performed, and the pylorus
(the opening from the stomach into the small intestine) is ligated with a suture to allow
gastric secretions to accumulate.

o Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized. The
stomach is removed, and the accumulated gastric juice is collected.

e Analysis: The volume of the gastric juice is measured, and the acid concentration is
determined by titration with NaOH. The total acid output is calculated.

» |ID50 Calculation: The dose of CS-526 required to inhibit total acid secretion by 50% (ID50)
compared to the vehicle-treated control group is determined.

Drug Development and Discontinuation

The development pathway for a P-CAB like CS-526 follows a standard pharmaceutical
pipeline. Despite promising preclinical efficacy, the observation of adverse signals, such as the
elevation of transaminases (liver enzymes), led to the discontinuation of its development, a fate
shared by other early P-CAB candidates like soraprazan.[1] This underscores the critical role of
safety and toxicology assessments in drug development.
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Caption: The development and discontinuation pathway for CS-526.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1669647?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669647?utm_src=pdf-body
https://www.benchchem.com/product/b1669647?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments -
PMC [pmc.ncbi.nlm.nih.gov]

» 2. Pharmacological profile of novel acid pump antagonist 7-(4-fluorobenzyloxy)-2,3-dimethyl-

1-{[(1S,2S)-2-methyl cyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine (CS-526) - PubMed
[pubmed.ncbi.nim.nih.gov]

e 3. mybiosource.com [mybiosource.com]
o 4. researchgate.net [researchgate.net]

e 5. The effect of subchronic administration of 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-
{[(1S,2S)-2-methylcyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine (CS-526), a novel acid
pump antagonist, on gastric acid secretion and gastrin levels in rats - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide on the Potassium-
Competitive Acid Blocker CS-526]. BenchChem, [2025]. [Online PDF]. Available at:
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blocker]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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